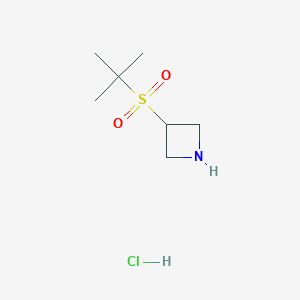

3-(tert-Butylsulfonyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

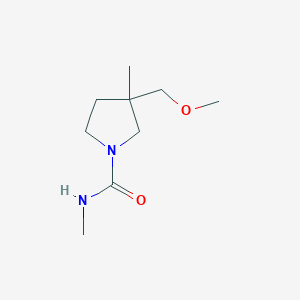

3-(tert-Butylsulfonyl)azetidine hydrochloride, also known as 3-(2-Methylpropane-2-sulfonyl)azetidine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2S . It has a molecular weight of 213.73 .

Synthesis Analysis

The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, can be achieved through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The molecular structure of 3-(tert-Butylsulfonyl)azetidine hydrochloride consists of a four-membered azetidine ring with a tert-butylsulfonyl group attached .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis of Enantioenriched Spirooxindole-Based 4-Methyleneazetidines

This compound has been used in the synthesis of enantioenriched spiro compounds, incorporating the azetidine and the oxindole motifs . The preparation relies on a formal [2 + 2] annulation reaction of isatin-derived N - tert -butylsulfonyl ketimines with allenoates . The asymmetric induction is secured by an organocatalytic strategy, exploiting a bifunctional cinchona-type β-isocupridine-based catalyst .

Drug Discovery

Azetidines are used as motifs in drug discovery . They are significantly more stable than related aziridines, which makes them suitable for use in the development of new drugs .

Polymerization

Azetidines have been used in polymerization . Their unique reactivity and stability make them ideal for use in the creation of new polymers .

Chiral Templates

Azetidines have been used as chiral templates . Their four-membered ring structure allows for the creation of chiral molecules, which are important in many areas of chemistry, including drug design .

Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

3-(tert-Butylsulfonyl)azetidine hydrochloride has been used in the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid . This compound is of interest due to its potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-tert-butylsulfonylazetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNBYHPHPZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butylsulfonyl)azetidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)

![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)